Boneloc

Description

Properties

CAS No. |

138366-79-7 |

|---|---|

Molecular Formula |

C33H56O6 |

Molecular Weight |

548.8 g/mol |

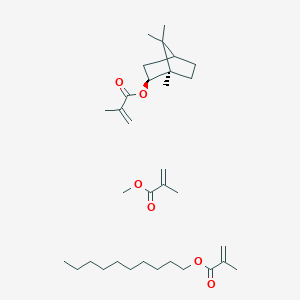

IUPAC Name |

decyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate;[(1R,2S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2-methylprop-2-enoate |

InChI |

InChI=1S/C14H22O2.C14H26O2.C5H8O2/c1-9(2)12(15)16-11-8-10-6-7-14(11,5)13(10,3)4;1-4-5-6-7-8-9-10-11-12-16-14(15)13(2)3;1-4(2)5(6)7-3/h10-11H,1,6-8H2,2-5H3;2,4-12H2,1,3H3;1H2,2-3H3/t10?,11-,14-;;/m0../s1 |

InChI Key |

IZAVPYQSQCFPOV-JEHXZSQOSA-N |

SMILES |

CCCCCCCCCCOC(=O)C(=C)C.CC(=C)C(=O)OC.CC(=C)C(=O)OC1CC2CCC1(C2(C)C)C |

Isomeric SMILES |

CCCCCCCCCCOC(=O)C(=C)C.CC(=C)C(=O)OC.CC(=C)C(=O)O[C@H]1CC2CC[C@@]1(C2(C)C)C |

Canonical SMILES |

CCCCCCCCCCOC(=O)C(=C)C.CC(=C)C(=O)OC.CC(=C)C(=O)OC1CC2CCC1(C2(C)C)C |

Synonyms |

Boneloc methylmethacrylate-n-decylmethacrylate-isobornylmethacrylate MMA-DMA-IBMA |

Origin of Product |

United States |

Foundational & Exploratory

Boneloc™ Bone Cement: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boneloc™ bone cement was a commercially available acrylic resin cement introduced in the early 1990s for the fixation of orthopedic implants. It was developed as an alternative to conventional polymethyl methacrylate (PMMA) bone cements, with a formulation designed to reduce the exothermic polymerization temperature and minimize the release of methyl methacrylate (MMA) monomer. Despite its initial promise, this compound was withdrawn from the market due to reports of early aseptic loosening and mechanical failure.[1][2][3] This technical guide provides a detailed overview of the chemical composition of this compound bone cement, outlines the experimental protocols used for its characterization, and presents a visual representation of its polymerization process.

Chemical Composition

This compound bone cement is a two-component system, consisting of a liquid monomer and a solid polymer powder, which are mixed to initiate polymerization. The key chemical constituents are detailed below.

Liquid Monomer Component

The liquid monomer of this compound is a distinctive blend of methacrylates, differing significantly from conventional PMMA cements which typically use solely methyl methacrylate (MMA) as the monomer. The composition of the this compound liquid monomer is as follows:

| Component | Abbreviation | Percentage (v/v) |

| Methyl Methacrylate | MMA | 50% |

| n-Decyl Methacrylate | DMA | 30% |

| Isobornyl Methacrylate | iBMA | 20% |

Data sourced from Abdel-Kader et al. (2001).

Solid Polymer Component

The solid powder component of this compound consists of a copolymer, a radiopacifying agent, and an initiator for the polymerization reaction.

| Component | Percentage (w/w) | Notes |

| Methyl Methacrylate/Butyl Methacrylate Copolymer | 90% | The exact weight or molar ratio of the methyl methacrylate to butyl methacrylate is not publicly available. |

| Zirconium Dioxide | 10% | Serves as the radiopaque agent to make the cement visible on X-rays.[1][3] |

| Benzoyl Peroxide (BPO) | Not specified | Initiator for the polymerization reaction. |

Accelerator System

To facilitate the curing of the cement at room temperature, an accelerator system is included. The accelerator, present in the liquid component, is a mixture of two aromatic amines.

| Component | Abbreviation | Percentage (w/w) |

| N,N-dimethyl-p-toluidine | DMPT | 0.5% |

| Dihydroxypropyl-p-toluidine | DHPPT | 0.9% |

Data sourced from Abdel-Kader et al. (2001).[1]

Polymerization Process

The polymerization of this compound bone cement is a free-radical addition reaction initiated by the mixing of the liquid monomer and the solid powder. The process is illustrated in the signaling pathway diagram below.

Caption: Polymerization of this compound Bone Cement.

Experimental Protocols

The characterization of this compound bone cement involved a variety of experimental techniques to assess its chemical, mechanical, and physical properties. While highly detailed, step-by-step protocols for experiments conducted specifically on this compound are not always available in the public literature, the following sections describe the general methodologies based on standard practices for acrylic bone cements and information from studies that have analyzed this compound.

Mechanical Testing

Mechanical properties such as tensile strength, compressive strength, and elastic modulus are critical for the performance of bone cement. These are typically evaluated according to standards such as ASTM F451 and ISO 5833.

General Protocol for Compressive Strength Testing (based on ASTM F451):

-

Specimen Preparation: Cylindrical test specimens are prepared by mixing the liquid and powder components and placing the doughy mixture into a mold. Typical dimensions are 6 mm in diameter and 12 mm in height. The specimens are allowed to cure for at least 24 hours at a controlled temperature (e.g., 23 ± 2 °C).

-

Conditioning: Prior to testing, specimens may be conditioned in a saline solution or other relevant physiological medium at 37 °C to simulate in vivo conditions.

-

Testing: A universal testing machine is used to apply a compressive load to the specimen at a constant crosshead speed (e.g., 20 mm/min). The load and displacement are recorded until the specimen fractures.

-

Data Analysis: The compressive strength is calculated as the maximum load divided by the original cross-sectional area of the specimen. The elastic modulus is determined from the slope of the initial linear portion of the stress-strain curve.

A study by Thanner et al. (1995) reported that this compound exhibited reduced tensile strength and elastic modulus compared to Palacos® cement, though the detailed experimental parameters were not provided.[4]

Monomer Elution Analysis

The amount of unreacted monomer that leaches from the cured cement is a key factor in its biocompatibility. Gas chromatography (GC) is a common method for quantifying residual monomer.

General Protocol for Monomer Elution Analysis by Gas Chromatography:

-

Sample Preparation: Cured cement samples of a known surface area and mass are prepared.

-

Elution: The samples are immersed in a specific volume of an extraction solvent (e.g., methanol, ethanol, or a saline solution) in a sealed container. The elution is carried out for a defined period (e.g., 24 hours, 72 hours, or longer) at a constant temperature (e.g., 37 °C).

-

Analysis: Aliquots of the extraction solvent are periodically collected. These are injected into a gas chromatograph equipped with a suitable column (e.g., a polar capillary column) and a flame ionization detector (FID).

-

Quantification: The concentration of the eluted monomers (MMA, DMA, iBMA) is determined by comparing the peak areas in the chromatograms to a calibration curve prepared with standard solutions of known monomer concentrations.

Thanner et al. (1995) found that while the amount of MMA extracted from this compound in methanol over 3 weeks was smaller than from Palacos®, the total amount of released monomers was larger, indicating the elution of the higher molecular weight monomers (DMA and iBMA).[4]

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the chemical functional groups present in the bone cement and to assess the degree of polymerization.

General Protocol for FTIR Analysis:

-

Sample Preparation: A small amount of the cured bone cement is ground into a fine powder. This powder is then mixed with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used, where a solid sample is pressed against an ATR crystal.

-

Data Acquisition: The sample is placed in the FTIR spectrometer, and an infrared spectrum is recorded over a specific wavenumber range (e.g., 4000 to 400 cm⁻¹).

-

Data Analysis: The presence of characteristic absorption bands corresponding to different functional groups (e.g., C=O of the ester group, C=C of the unreacted monomer) is analyzed. The degree of conversion can be estimated by monitoring the decrease in the intensity of the vinyl C=C stretching band (around 1638 cm⁻¹) relative to an internal standard peak (e.g., the C=O stretching band around 1730 cm⁻¹).

Scanning Electron Microscopy (SEM)

SEM is employed to visualize the surface morphology and microstructure of the bone cement, including the polymer beads, the polymerized matrix, and the distribution of the radiopacifier particles.

General Protocol for SEM Analysis:

-

Sample Preparation: A sample of the cured cement is fractured to expose a fresh surface, or a surface is cut and polished. For non-conductive samples like bone cement, a thin conductive coating (e.g., gold or carbon) is applied to the surface using a sputter coater to prevent charging under the electron beam.

-

Imaging: The coated sample is placed in the SEM chamber. The surface is scanned with a focused beam of electrons. The secondary electrons or backscattered electrons emitted from the surface are collected to form an image.

-

Analysis: The resulting micrographs are analyzed to assess features such as the size and shape of the polymer beads, the integrity of the interface between the beads and the matrix, the presence of voids or cracks, and the dispersion of the zirconium dioxide particles.

Conclusion

This compound bone cement was formulated with a modified monomer and accelerator system with the aim of improving upon the properties of conventional PMMA cements. However, clinical experience revealed that these chemical modifications led to inferior mechanical properties, which were implicated in the early failure of implants fixed with this cement. The detailed chemical composition and the principles of its characterization, as outlined in this guide, provide a basis for understanding the structure-property relationships of this material and offer valuable insights for the development of future bone cements.

References

Boneloc® Bone Cement: A Technical Guide to its Physical and Chemical Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boneloc® was a commercially available acrylic bone cement introduced in the early 1990s for the fixation of orthopedic implants.[1][2] It was developed with the aim of improving upon conventional polymethyl methacrylate (PMMA) cements by reducing the exothermic polymerization temperature and minimizing the release of residual monomer.[3] Despite these initial goals, this compound demonstrated high rates of aseptic loosening and clinical failure, leading to its withdrawal from the market in 1995.[2][4] This technical guide provides an in-depth analysis of the physical and chemical characteristics of this compound, summarizing key quantitative data, detailing experimental protocols for its evaluation, and visualizing important relationships and workflows.

Chemical Composition

This compound's composition differed significantly from standard PMMA bone cements in both its powder and liquid components. The formulation was intended to create a more biocompatible and mechanically stable implant fixation.

Table 1: Composition of this compound® vs. Standard PMMA Bone Cement [4][5]

| Component | This compound® | Standard PMMA (e.g., Palacos®) |

| Powder | ||

| Polymer | Methylmethacrylate-butylmethacrylate (MMA/BMA) copolymer | Polymethyl methacrylate (PMMA) |

| Initiator | Dibenzoyl peroxide | Dibenzoyl peroxide |

| Radiopacifier | Zirconium dioxide | Zirconium dioxide or Barium sulfate |

| Liquid | ||

| Monomer | 50% Methyl methacrylate (MMA), 30% n-Decyl methacrylate (DMA), 20% Isobornyl methacrylate (IBMA) | Methyl methacrylate (MMA) |

| Accelerator | 0.5% N,N-dimethyl-p-toluidine (DMPT), 1.0% Dihydroxy-propyl-p-toluidine (DHPPT) | N,N-dimethyl-p-toluidine (DMPT) |

| Stabilizer | Hydroquinone | Hydroquinone |

Physical and Chemical Characteristics

The unique chemical composition of this compound resulted in distinct physical and chemical properties compared to conventional PMMA cements. These properties, while initially appearing advantageous in some respects, ultimately contributed to its clinical failure.

Polymerization Characteristics

The polymerization of this compound was characterized by a lower exothermic temperature and a shorter setting time compared to standard PMMA cements.

Table 2: Polymerization Characteristics of this compound® vs. Palacos® [6][7]

| Parameter | This compound® | Palacos® |

| Maximum Curing Temperature (in vivo) | 41°C (38-48°C) | ~49°C (41-67°C) |

| Setting Time | Shorter than conventional cements | Longer than this compound® |

Mechanical Properties

This compound exhibited inferior mechanical properties compared to Palacos®, a standard PMMA bone cement. This mechanical weakness is considered a primary contributor to its high clinical failure rate.

Table 3: Mechanical Properties of this compound® vs. Palacos® [6][8][9][10]

| Property | This compound® | Palacos® |

| Tensile Strength | Reduced | Higher |

| Elastic Modulus | Reduced | Higher |

| Compressive Strength | Variable, but generally lower | 78 - 100 MPa |

| 4-Point Bending Strength | - | 48 - 74 MPa |

| Bending Modulus | - | 2.2 - 2.8 GPa |

Monomer Leaching

While the amount of methyl methacrylate (MMA) extracted from this compound® was lower than from Palacos®, the total amount of released monomers was larger.[6][8] This was due to the presence of the higher molecular weight monomers, n-decyl methacrylate (DMA) and isobornyl methacrylate (IBMA), in the liquid component of this compound®.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the properties of this compound® and other acrylic bone cements.

Mechanical Testing (ISO 5833)

Mechanical properties of bone cements are typically evaluated according to the ISO 5833 standard.[11][12][13]

1. Tensile Strength Testing:

-

Specimen Preparation: Dumbbell-shaped specimens are prepared according to ISO 527 specifications. The cement is mixed according to the manufacturer's instructions and molded. Specimens are then cured under controlled conditions.[12]

-

Test Procedure: A universal testing machine is used to apply a tensile load to the specimen at a constant crosshead speed (e.g., 5 mm/min) until fracture.[9]

-

Data Analysis: The ultimate tensile strength is calculated from the peak load and the initial cross-sectional area of the specimen.

2. Four-Point Bending Test:

-

Specimen Preparation: Rectangular beam specimens are prepared.[14][15]

-

Test Procedure: The specimen is placed on two support pins, and a load is applied through two loading pins placed at a specified distance on the top surface of the beam. The load is applied at a constant rate until the specimen fractures.[16][17]

-

Data Analysis: The flexural strength and bending modulus are calculated from the load-deflection curve.

Polymerization Exotherm and Setting Time

-

Apparatus: A thermocouple connected to a data logger is used to measure the temperature change during polymerization.[7]

-

Procedure: The cement components are mixed, and the thermocouple is inserted into the center of the cement mass. The temperature is recorded at regular intervals until it returns to ambient temperature. The setting time is determined as the point at which the cement has hardened sufficiently.[18][19]

Monomer Leaching Analysis (Gas Chromatography-Mass Spectrometry)

-

Sample Preparation: Cured cement samples of a known surface area are immersed in a solvent (e.g., methanol or a saline solution) for a specified period.[20]

-

Extraction: The solvent is collected at various time points.

-

GC-MS Analysis: The collected solvent is injected into a gas chromatograph coupled with a mass spectrometer (GC-MS). The components are separated based on their boiling points and retention times in the column and then identified and quantified by their mass spectra.[21][22]

In Vitro Cytotoxicity Testing (ISO 10993-5)

This test evaluates the potential of a material to cause cellular damage.[1][23][24][25][26]

-

Cell Culture: A suitable mammalian cell line (e.g., L929 mouse fibroblasts) is cultured in a growth medium.

-

Extraction: An extract of the cured bone cement is prepared by incubating it in the cell culture medium for a specified time.

-

Cell Exposure: The cell culture medium is replaced with the cement extract, and the cells are incubated.

-

Assessment: Cell viability and morphology are assessed qualitatively (microscopy) and quantitatively (e.g., MTT assay) to determine the cytotoxic effect of the material.

Radiostereometric Analysis (RSA)

RSA is a high-precision technique used to measure the three-dimensional migration of an implant relative to the bone.[27][28][29][30][31]

-

Marker Implantation: During surgery, small, inert, radio-opaque markers (e.g., tantalum beads) are implanted into the bone surrounding the prosthesis and, if possible, into the implant itself.

-

Radiographic Imaging: A specialized radiographic setup with two synchronized X-ray tubes is used to obtain simultaneous stereo radiographs of the implant and markers at different follow-up times.

-

Image Analysis: The three-dimensional coordinates of the markers and the implant are determined from the radiographs using specialized software.

-

Migration Calculation: The change in the position and orientation of the implant relative to the bone markers over time is calculated to determine the implant's migration.

Signaling Pathways

The monomer components of acrylic bone cements, particularly MMA, can interact with cellular signaling pathways. One identified pathway involves the Mas-related G protein-coupled receptor X2 (MRGPRX2) on mast cells. MMA can activate this receptor, leading to mast cell degranulation and the release of histamine. This mechanism is hypothesized to contribute to bone cement implantation syndrome, a rare but serious complication of cemented arthroplasty.

Visualizations

Experimental Workflow for Mechanical Testing

Caption: Workflow for the mechanical testing of bone cement specimens.

Logical Relationship of this compound's Properties to Clinical Failure

Caption: Logical pathway from this compound's composition to clinical failure.

Conclusion

The case of this compound® serves as a critical reminder of the complex interplay between the chemical composition, physical properties, and clinical performance of medical materials. While designed with theoretical advantages, its altered formulation led to inferior mechanical properties that were not fully predictive of its in vivo behavior under physiological loading. The high failure rate of this compound® underscores the importance of comprehensive preclinical testing that closely mimics the in vivo environment and long-term clinical follow-up for new biomaterials. This technical guide provides a detailed overview of the characteristics of this compound® to inform future research and development in the field of orthopedic biomaterials.

References

- 1. nhiso.com [nhiso.com]

- 2. This compound bone-cement: experience in hip arthroplasty during a 3-year period - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cemented total hip arthroplasty with this compound bone cement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. actaorthop.org [actaorthop.org]

- 8. Evaluation of this compound®: Chemical and mechanical properties, and a randomized clinical study of 30 total hip arthroplasties | Acta Orthopaedica [actaorthop.org]

- 9. Tensile characteristics of ten commercial acrylic bone cements. | Semantic Scholar [semanticscholar.org]

- 10. Tensile characteristics of ten commercial acrylic bone cements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mti.mt-intl.ro [mti.mt-intl.ro]

- 12. Making sure you're not a bot! [mostwiedzy.pl]

- 13. ISO 5833 Bone cement* - Innoproof [innoproof.de]

- 14. researchgate.net [researchgate.net]

- 15. Four-point flexural test - Wikipedia [en.wikipedia.org]

- 16. biomomentum.com [biomomentum.com]

- 17. eeoren.etu.edu.tr [eeoren.etu.edu.tr]

- 18. Effect of shape on bone cement polymerization time in knee joint replacement surgery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Gas chromatography-mass spectroscopy analysis of emissions from cement when using ultrasonically driven tools | Acta Orthopaedica [actaorthop.org]

- 22. americanlaboratory.com [americanlaboratory.com]

- 23. medinstitute.com [medinstitute.com]

- 24. mdcpp.com [mdcpp.com]

- 25. mddionline.com [mddionline.com]

- 26. dent.chula.ac.th [dent.chula.ac.th]

- 27. Dual mobility hip arthroplasty wear measurement: Experimental accuracy assessment using radiostereometric analysis (RSA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. tandfonline.com [tandfonline.com]

- 29. Radiostereometric Analysis: The Hip - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Effective radiation dose in radiostereometric analysis of the hip - PMC [pmc.ncbi.nlm.nih.gov]

Boneloc® Bone Cement: A Technical Whitepaper on its Core Mechanism of Action and Clinical Performance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boneloc® bone cement was introduced in the early 1990s as a novel acrylic bone cement for orthopedic applications, with a formulation designed to address some of the perceived shortcomings of conventional polymethyl methacrylate (PMMA) cements. The primary intended mechanism of action was to achieve reliable implant fixation while reducing the exothermic polymerization temperature, thereby minimizing the risk of thermal necrosis to surrounding bone tissue. This was achieved through significant alterations to the monomer and accelerator composition. However, these chemical modifications led to unforeseen consequences on the cement's mechanical properties, resulting in a high rate of early aseptic loosening and clinical failure, and its eventual withdrawal from the market in 1995.[1] This technical guide provides an in-depth analysis of the intended mechanism of action of this compound, its chemical composition, polymerization process, and a critical evaluation of the factors that contributed to its clinical failure.

Chemical Composition and Intended Mechanism of Action

The fundamental principle behind this compound's design was to create a more biocompatible bone cement by lowering the heat generated during its in-situ polymerization. Standard PMMA bone cements undergo a free-radical polymerization reaction that is highly exothermic, with temperatures at the bone-cement interface potentially causing thermal damage to the bone.[2] this compound sought to mitigate this by modifying the chemical composition of both the liquid monomer and the powder components.

The key compositional differences between this compound and conventional PMMA bone cements are summarized in Table 1.

Table 1: Composition of this compound vs. Conventional PMMA Bone Cement [3]

| Component | This compound | Conventional PMMA |

| Liquid Monomer | ||

| Methyl Methacrylate (MMA) | 50% | ~98% |

| n-Decyl Methacrylate (DMA) | 30% | - |

| Isobornyl Methacrylate (IBMA) | 20% | - |

| Stabilizer (Hydroquinone) | Present | Present |

| Powder | ||

| Polymer | Methyl-Butyl-Methacrylate (MMA/BMA) Copolymer | Polymethyl Methacrylate (PMMA) or MMA-Styrene Copolymer |

| Initiator | Benzoyl Peroxide (BPO) | Benzoyl Peroxide (BPO) |

| Radiopacifier | Zirconium Oxide | Zirconium Oxide or Barium Sulfate |

| Accelerator | ||

| N,N-dimethyl-p-toluidine (DMPT) | 0.5% | ~2% |

| Dihydroxypropyl-p-toluidine (DHPPT) | 1.0% | - |

The partial replacement of the methyl methacrylate (MMA) monomer with higher molecular weight monomers, n-decyl-methacrylate (DMA) and isobornyl-methacrylate (IBMA), was a central feature of this compound's design.[2] The rationale was that these bulkier monomers would reduce the number of reactive double bonds per unit volume, thereby decreasing the overall heat generated during polymerization.[4] Additionally, the accelerator system was modified, with a partial replacement of N,N-dimethyl-p-toluidine (DMPT) with dihydroxypropyl-p-toluidine (DHPPT).[2]

Polymerization Process

The polymerization of this compound, like conventional acrylic bone cements, is a free-radical addition polymerization initiated by the mixing of the liquid monomer and the solid powder components. The process can be broken down into three main stages: initiation, propagation, and termination.

This modified composition did achieve its primary goal of a lower curing temperature. In vivo studies showed that the maximum temperature at the bone-cement interface during hip arthroplasty with this compound was around 41°C (38-48°C), which was lower than that observed with conventional PMMA cements.[2]

Mechanical Properties and Clinical Failure

Despite the intended benefits of a lower polymerization temperature, the alterations to this compound's chemical composition had a detrimental effect on its mechanical properties.[5] Numerous studies have documented the inferior mechanical performance of this compound compared to standard PMMA cements like Palacos®.[6]

Table 2: Comparative Mechanical Properties of this compound and Palacos® Bone Cement

| Mechanical Property | This compound | Palacos® |

| Tensile Strength | Reduced | Higher |

| Elastic Modulus | Reduced | Higher |

| Curing Temperature | Lower | Higher |

| Glass Transition Temperature | Lower | Higher |

Source: Data compiled from Thanner et al. (1995)[6]

The reduced tensile strength and elastic modulus of this compound are believed to be the primary reasons for its high clinical failure rate.[7] The altered polymer structure, resulting from the incorporation of DMA and IBMA, likely led to a less rigid and weaker cement mantle that was unable to withstand the long-term mechanical stresses experienced in a weight-bearing joint. This resulted in early aseptic loosening of the prosthesis, often accompanied by fracture of the cement mantle itself.[5] Clinical studies reported alarmingly high failure rates, with some showing over 50% of total hip replacements with this compound failing within a decade.[8]

Furthermore, while the amount of MMA extracted from this compound was lower than from Palacos®, the total amount of released monomers (including DMA and IBMA) was larger.[6] The long-term biological effects of these other released monomers are not as well-characterized as those of MMA.

Experimental Protocols

The evaluation of this compound's properties and its comparison to other bone cements involved standard testing methodologies for acrylic bone cements.

Mechanical Testing

Mechanical properties such as compressive and tensile strength, and elastic modulus are determined using standardized tests, typically following ISO 5833 or ASTM F451 standards.

-

Specimen Preparation: The powder and liquid components are mixed according to the manufacturer's instructions. The resulting dough is then pressed into molds of a specified geometry (e.g., cylindrical for compression testing, dumbbell-shaped for tensile testing). The specimens are allowed to cure under controlled temperature and humidity for a specified period (e.g., 24 hours at 23 ± 1°C).

-

Testing Apparatus: A universal testing machine equipped with appropriate grips and load cells is used.

-

Test Procedure (Tensile Strength): The cured dumbbell-shaped specimen is placed in the grips of the testing machine. A tensile load is applied at a constant crosshead speed until the specimen fractures. The ultimate tensile strength is calculated as the maximum load divided by the original cross-sectional area of the specimen.

-

Test Procedure (Compressive Strength): A cylindrical specimen is placed between two parallel plates in the testing machine. A compressive load is applied at a constant rate until the specimen fails. The compressive strength is the maximum stress the specimen can withstand.

-

Elastic Modulus: The elastic modulus is determined from the slope of the initial linear portion of the stress-strain curve obtained during tensile or compressive testing.

Monomer Release Analysis

The analysis of monomer release is crucial for assessing the biocompatibility of bone cements. A common method involves gas chromatography.

-

Specimen Preparation: Cured cement specimens of a defined surface area are prepared.

-

Elution: The specimens are immersed in a known volume of a suitable solvent (e.g., methanol or an aqueous solution) for a specified period (e.g., 3 weeks).[6] The elution is carried out at a constant temperature (e.g., 37°C) to simulate physiological conditions.

-

Analysis: Aliquots of the solvent are taken at specific time points and analyzed using gas chromatography (GC). The GC separates the different monomers (MMA, DMA, IBMA), and their concentrations are quantified by comparing the peak areas to those of known standards.

Conclusion

The case of this compound bone cement serves as a critical lesson in biomaterials development. While the intention to reduce the polymerization exotherm was scientifically sound and clinically relevant, the modifications to the chemical composition inadvertently compromised the mechanical integrity of the cement. The resulting inferior mechanical properties led to widespread clinical failure, highlighting the complex interplay between chemical structure, mechanical performance, and clinical outcome in medical devices. This in-depth analysis of this compound's intended mechanism of action versus its actual performance underscores the necessity of comprehensive preclinical testing that evaluates not only the intended benefits of a new material but also any potential unintended and deleterious consequences.

References

- 1. Low-friction arthroplasty with this compound bone-cement: outcome at 2 to 4 years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. actaorthop.org [actaorthop.org]

- 3. researchgate.net [researchgate.net]

- 4. mti.mt-intl.ro [mti.mt-intl.ro]

- 5. This compound bone-cement: experience in hip arthroplasty during a 3-year period - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of this compound®: Chemical and mechanical properties, and a randomized clinical study of 30 total hip arthroplasties | Acta Orthopaedica [actaorthop.org]

- 7. researchgate.net [researchgate.net]

- 8. Failure of total hip arthroplasty with this compound bone cement - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Biocompatibility of Boneloc™ Bone Cement: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boneloc™ bone cement was a polymethylmethacrylate (PMMA)-based cement introduced for orthopedic applications. While it aimed to improve upon existing cement technologies, particularly by reducing the exothermic polymerization temperature, its clinical performance led to its eventual withdrawal from the market.[1][2][3] This technical guide provides an in-depth overview of the methodologies and potential findings related to the in vitro biocompatibility of a PMMA-based bone cement like this compound. The following sections detail common experimental protocols, present illustrative data in structured tables, and visualize key cellular and experimental pathways. It is important to note that due to the limited availability of specific in vitro biocompatibility studies on this compound in peer-reviewed literature, the data and pathways presented are based on established research on PMMA-based bone cements in general.

Core Tenets of In Vitro Biocompatibility for Bone Cements

The in vitro biocompatibility of a bone cement is evaluated to predict its potential biological response in a living organism. Key aspects investigated include:

-

Cytotoxicity: The potential for the material or its leachable components to cause cell death.

-

Cell Viability and Proliferation: The ability of cells to survive and multiply in the presence of the material.

-

Inflammatory Response: The activation of immune cells and the release of inflammatory mediators.

-

Osteoblast Function: The effect on bone-forming cells, which is critical for osseointegration.

These investigations are typically guided by international standards such as ISO 10993, "Biological evaluation of medical devices".[4][5][6]

Quantitative Data Summary

The following tables summarize the kind of quantitative data that would be generated from in vitro biocompatibility studies of a PMMA-based bone cement. The values presented are illustrative and based on typical findings for PMMA cements.

Table 1: Cytotoxicity of Bone Cement Extracts on Osteoblast-like Cells (e.g., Saos-2, MG-63)

| Extract Concentration (% v/v) | Cell Viability (%) after 24h | Cell Viability (%) after 48h | Cell Viability (%) after 72h |

| 100 (Undiluted) | 35 ± 5 | 28 ± 4 | 20 ± 6 |

| 50 | 65 ± 7 | 55 ± 6 | 48 ± 5 |

| 25 | 85 ± 8 | 78 ± 7 | 72 ± 8 |

| 10 | 95 ± 5 | 92 ± 6 | 88 ± 7 |

| Control (Culture Medium) | 100 ± 4 | 100 ± 5 | 100 ± 4 |

Data are represented as mean ± standard deviation. Cell viability is often assessed using assays like MTT or MTS.[7][8]

Table 2: Inflammatory Cytokine Secretion by Macrophages (e.g., RAW 264.7) in Response to Bone Cement

| Cytokine | Concentration (pg/mL) - Control | Concentration (pg/mL) - Bone Cement Extract (24h) |

| TNF-α | 15 ± 4 | 250 ± 30 |

| IL-6 | 20 ± 5 | 400 ± 45 |

| IL-1β | 8 ± 2 | 150 ± 20 |

| IL-10 | 50 ± 8 | 80 ± 12 |

Data are represented as mean ± standard deviation. Cytokine levels are typically measured using ELISA.[9][10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in vitro biocompatibility studies. Below are protocols for key experiments.

Preparation of Bone Cement Extracts

This protocol is based on the ISO 10993-12 standard for sample preparation.[4]

-

Cement Preparation: Mix the this compound™ powder and liquid components according to the manufacturer's instructions in a sterile environment.

-

Curing: Allow the cement to fully cure in a sterile mold to form discs of a standardized surface area (e.g., 1 cm²). The curing time should reflect the clinical setting (typically 24 hours at 37°C).

-

Extraction: Place the cured cement discs in a sterile container with a complete cell culture medium (e.g., DMEM with 10% FBS) at a standardized ratio of surface area to medium volume (e.g., 3 cm²/mL).

-

Incubation: Incubate the container at 37°C in a humidified atmosphere with 5% CO₂ for a specified period (e.g., 24, 48, or 72 hours).

-

Collection and Sterilization: Aseptically collect the culture medium (now the "extract"). Sterilize the extract by passing it through a 0.22 µm filter.

-

Serial Dilutions: Prepare serial dilutions of the 100% extract with a fresh culture medium to obtain the desired concentrations for testing (e.g., 50%, 25%, 10%).

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11]

-

Cell Seeding: Seed osteoblast-like cells (e.g., Saos-2) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Treatment: Remove the culture medium and replace it with the prepared bone cement extracts of varying concentrations. Include a negative control (fresh culture medium) and a positive control (e.g., a cytotoxic agent like Triton X-100).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculation: Express cell viability as a percentage of the negative control.

Macrophage Inflammatory Response Assay

This protocol outlines the assessment of inflammatory cytokine production by macrophages.

-

Cell Seeding: Seed macrophage-like cells (e.g., RAW 264.7) in a 24-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere.

-

Treatment: Expose the cells to the bone cement extracts for a defined period (e.g., 24 hours).

-

Supernatant Collection: Collect the cell culture supernatant from each well and centrifuge to remove any cellular debris.

-

Cytokine Quantification (ELISA): Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) in the collected supernatants, following the manufacturer's instructions.

-

Data Analysis: Compare the cytokine concentrations in the extract-treated groups to the control group.

Visualizations: Diagrams of Workflows and Pathways

Experimental Workflow for Cytotoxicity Testing

Caption: Workflow for assessing the cytotoxicity of this compound™ extracts.

Signaling Pathway of Inflammatory Response to PMMA Particles

Caption: Macrophage activation by PMMA particles leading to cytokine release.

Logical Relationship in Biocompatibility Assessment

Caption: Factors influencing the overall biocompatibility assessment of this compound™.

Conclusion

The in vitro biocompatibility assessment of a bone cement like this compound™ is a multifaceted process involving a series of standardized tests. While specific data for this compound™ is scarce in publicly available literature, the established methodologies for PMMA-based cements provide a robust framework for its evaluation. The protocols and illustrative data presented in this guide offer a comprehensive overview for researchers and professionals in the field. A thorough understanding of these in vitro assays is critical for evaluating the biological safety of existing and novel orthopedic biomaterials.

References

- 1. This compound bone-cement: experience in hip arthroplasty during a 3-year period - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cemented total hip arthroplasty with this compound bone cement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biocompatibility Testing for Bone Implants: A Comprehensive Overview - European Biomedical Institute [ebi.bio]

- 5. tuvsud.com [tuvsud.com]

- 6. greenlight.guru [greenlight.guru]

- 7. Mechanical and cytotoxicity testing of acrylic bone cement embedded with microencapsulated 2-octyl cyanoacrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro cytotoxicity of different dental resin-cements on human cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel composite bone cement modulates inflammatory response in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Exothermic Polymerization of Boneloc™ Bone Cement: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the exothermic polymerization reaction of Boneloc™ bone cement. It is designed to offer researchers, scientists, and professionals in drug development a comprehensive understanding of the material's thermal behavior, the experimental methodologies used for its characterization, and the underlying chemical processes.

Introduction

Polymethylmethacrylate (PMMA) bone cements are widely used in orthopedic surgery for the fixation of joint prostheses. The polymerization of these cements is a highly exothermic process, generating significant heat that can lead to thermal necrosis of surrounding bone tissue if not properly managed.[1][2] Thermal damage to bone has been observed at temperatures above 47°C maintained for one minute.[3] this compound™ bone cement was developed with a modified chemical composition to reduce the peak temperature reached during polymerization, thereby aiming to minimize the risk of thermal injury to the bone.[4][5] This guide delves into the quantitative data from various studies, details the experimental protocols for temperature measurement, and visualizes the chemical and experimental workflows.

Composition of this compound™ Bone Cement

This compound™ cement differs from conventional PMMA cements in its monomer and accelerator composition, which is designed to lower the exothermic reaction temperature.[4][5]

Table 1: Composition of this compound™ vs. Standard PMMA Bone Cement [5][6]

| Component | This compound™ | Standard PMMA (e.g., Palacos®) |

| Liquid Monomer | 50% Methylmethacrylate (MMA) | Primarily Methylmethacrylate (MMA) |

| 30% n-Decylmethacrylate (DMA) | ||

| 20% Isobornylmethacrylate (IBMA) | ||

| Powder | 90% Methylmethacrylate-Butylmethacrylate (MMA/BMA) copolymer | Polymethylmethacrylate (PMMA) or MMA-Styrene copolymer |

| Zirconium dioxide (radiopacifier) | Barium sulfate or Zirconium dioxide (radiopacifier) | |

| Initiator (in powder) | Benzoyl Peroxide (BPO) | Benzoyl Peroxide (BPO) |

| Accelerator (in liquid) | 0.5% N,N-dimethyl-p-toluidine (DMPT) | N,N-dimethyl-p-toluidine (DMPT) |

| 1.0% Dihydroxy-propyl-p-toluidine (DHPPT) |

Quantitative Data on Polymerization Exotherm

The following tables summarize the quantitative data on the exothermic reaction of this compound™ and other bone cements from various in vivo and in vitro studies.

Table 2: In Vivo Peak Polymerization Temperatures

| Cement Type | Study Conditions | Peak Temperature (°C) | Time to Peak Temperature (minutes) | Reference |

| This compound™ | Total Hip Arthroplasty, bone-cement interface, precooled cement (+8°C) | 41 (median), 38-48 (range) | 11 (average), 9-13 (range) | [4] |

| Various Cements (Group C) | Percutaneous Vertebroplasty | 44.8 ± 2.6 | Not Specified | [7] |

| Various Cements (Group B) | Percutaneous Vertebroplasty | 60.5 ± 3.7 | Not Specified | [7] |

| Various Cements (Group A) | Percutaneous Vertebroplasty | 86.7 ± 10.7 | Not Specified | [7] |

| PMMA (Standard) | Vertebroplasty, posterior edge of vertebral bodies | Up to 43.16 | ~3 minutes above 43°C | [8] |

Table 3: In Vitro Peak Polymerization Temperatures

| Cement Type | Study Conditions | Peak Temperature (°C) | Reference |

| This compound™ | Accordance with standards for acrylic resin cements | 58 | [4] |

| Palavit® | Isolated pig femurs, bone-cement interface | 50 ± 0.5 | [9][10] |

| Surgical Simplex® P | Isolated pig femurs, bone-cement interface | 60 ± 0.7 | [9][10] |

| Palavit® | Isolated pig femurs, core of cement | 70 ± 0.8 | [9][10] |

| Surgical Simplex® P | Isolated pig femurs, core of cement | 95 ± 2.2 | [9][10] |

| Simplex P / modified Simplex P | Cadaveric vertebral bodies (6 or 10 mL) | 44 - 113 (anterior cortex), 49 - 112 (center), 39 - 57 (spinal canal) | [11] |

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the literature for measuring the exothermic reaction of bone cement.

In Vivo Temperature Measurement during Total Hip Arthroplasty

This protocol is based on the methodology described for measuring the polymerization exotherm of this compound™ at the bone-cement interface in the acetabulum.[4]

Objective: To measure the temperature profile at the bone-cement interface during total hip arthroplasty.

Materials:

-

This compound™ bone cement, precooled to +8°C

-

Digital thermometer with a 2 mm Ni-Cr-Ni thermocouple (accuracy ±0.1°C, response time 0.5 sec)

-

Standard surgical instruments for total hip arthroplasty

Procedure:

-

Prepare the patient for total hip arthroplasty.

-

After preparation of the acetabular bone bed, drill a 2 mm hole in the peripheral bony rim of the acetabulum.

-

Introduce the thermocouple into the drilled hole such that the tip is flush with the prepared bony surface.

-

Record the ambient bone temperature.

-

Mix the precooled this compound™ cement according to the manufacturer's instructions.

-

Apply the cement to the acetabulum using a pressurization technique.

-

Insert the acetabular component.

-

Continuously record the temperature at the thermocouple tip from the onset of cement mixing until the temperature returns to baseline.

In Vitro Temperature Measurement in a Bovine Humerus Model

This protocol is adapted from a methodology for assessing the effect of a heatsink on bone temperature during cementation.[3]

Objective: To create a standardized in vitro model for measuring bone temperatures during cement polymerization.

Materials:

-

Bovine humerus

-

Bone cement (e.g., Palacos® RG)

-

Polyethylene disc (to represent an acetabular component)

-

Multi-probe electronic temperature monitor with thermocouples

-

Water bath

-

Standard cement mixing system

Procedure:

-

Prepare a model acetabulum in the bovine humerus with a 50 mm diameter.

-

Drill three holes for temperature probes: two near the acetabular margin at different depths and one 10 mm from the rim.

-

Warm the bovine model to 38°C in a water bath.

-

Insert the temperature probes into the drilled holes.

-

Mix the bone cement using a standard mixing system.

-

Place the cement into the model acetabulum.

-

Pressurize the cement with the polyethylene disc.

-

Record the temperature from each probe at 5-second intervals from the moment of cement application until a stable maximum temperature is reached.

Visualizations

The following diagrams illustrate the chemical polymerization pathway and a general experimental workflow for temperature measurement.

Caption: Chemical pathway of this compound™ polymerization.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Bone temperature during cementation with a heatsink: a bovine model pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. actaorthop.org [actaorthop.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Temperature measurement during polymerization of bone cement in percutaneous vertebroplasty: an in vivo study in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Heat distribution of polymerisation temperature of bone cement on the spinal canal during vertebroplasty - PMC [pmc.ncbi.nlm.nih.gov]

- 9. actaorthop.org [actaorthop.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Molecular Weight and Solubility of Boneloc® Cement

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boneloc® cement was introduced as a novel acrylic bone cement with intended improvements over conventional polymethyl methacrylate (PMMA) cements, such as a higher molecular weight and lower solubility. However, its clinical performance led to its withdrawal from the market. This technical guide provides a comprehensive overview of the available data on the molecular weight and solubility of this compound® cement, details relevant experimental protocols, and describes the associated biological signaling pathways.

Data Presentation: Molecular Weight and Solubility

| Property | This compound® Cement | Conventional PMMA Cement (e.g., Palacos®) |

| Molecular Weight | Intended to be higher than conventional PMMA cements. However, specific values for number-average molecular weight (Mn), weight-average molecular weight (Mw), or polydispersity index (PDI) are not documented in the reviewed literature. | The molecular weight of PMMA in bone cement can vary, with weight-average molecular weights (Mw) reported in the range of 232,000 to 850,000 g/mol for some formulations. |

| Solubility/Leaching | The total amount of released monomers was reported to be larger than that from Palacos® cement.[1] While the amount of methyl methacrylate (MMA) extracted was smaller, the presence of other components, such as butyl-methacrylate, contributed to the overall higher monomer release.[1] | Leachable components primarily include the MMA monomer. The extent of leaching is influenced by the polymerization efficiency and surface area. |

Experimental Protocols

Detailed experimental protocols specifically used for this compound® cement are scarce. Therefore, this section outlines standardized and widely accepted methodologies for determining the molecular weight and solubility of acrylic bone cements, which would be applicable to the analysis of this compound®.

Molecular Weight Determination: Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight distribution of polymers.

Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer component of cured this compound® cement.

Apparatus and Materials:

-

GPC system with a refractive index (RI) detector

-

GPC columns suitable for organic solvents (e.g., polystyrene-divinylbenzene columns)

-

Solvent: Tetrahydrofuran (THF), HPLC grade

-

Polymer standards for calibration (e.g., narrow polydispersity polystyrene or PMMA standards)

-

Cured this compound® cement samples

-

Analytical balance

-

Volumetric flasks

-

Syringe filters (0.2 or 0.45 µm pore size)

Procedure:

-

Sample Preparation:

-

A known mass of the cured this compound® cement is dissolved in a known volume of THF. The concentration is typically in the range of 1-5 mg/mL.

-

The solution is gently agitated to ensure complete dissolution.

-

The solution is filtered through a syringe filter to remove any insoluble particles.

-

-

Calibration:

-

A series of polymer standards with known molecular weights are dissolved in THF to create a calibration curve.

-

Each standard is injected into the GPC system, and the elution volume is recorded.

-

A calibration curve of log(Molecular Weight) versus elution volume is generated.

-

-

Analysis:

-

The prepared this compound® cement solution is injected into the GPC system.

-

The elution profile is recorded by the RI detector.

-

The molecular weight distribution of the sample is determined by comparing its elution profile to the calibration curve.

-

-

Data Analysis:

-

The GPC software is used to calculate Mn, Mw, and PDI from the molecular weight distribution.

-

Solubility and Water Sorption: ISO 4049

This protocol is adapted from the ISO 4049 standard for polymer-based restorative materials and can be applied to assess the water sorption and solubility of bone cements.

Objective: To determine the water sorption and solubility of cured this compound® cement in a simulated physiological environment.

Apparatus and Materials:

-

Cured this compound® cement discs (e.g., 15 mm diameter, 1 mm thickness)

-

Desiccator with silica gel

-

Analytical balance (accurate to 0.01 mg)

-

Incubator at 37°C

-

Distilled water or simulated body fluid (SBF)

-

Calipers

Procedure:

-

Initial Conditioning:

-

The dimensions (diameter and thickness) of the cured cement discs are measured to calculate the volume.

-

The discs are placed in a desiccator at 37°C until a constant mass (m₁) is achieved (weighed daily until the mass change is less than 0.1 mg in 24 hours).

-

-

Water Immersion:

-

The conditioned discs are immersed in distilled water or SBF at 37°C for a specified period (e.g., 7 days).

-

-

Mass Measurement after Immersion:

-

After the immersion period, the discs are removed, blotted dry to remove surface water, and weighed to obtain the wet mass (m₂).

-

-

Re-conditioning:

-

The discs are returned to the desiccator at 37°C until a constant mass (m₃) is re-established.

-

Calculations:

-

Water Sorption (Wsp): Wsp (µg/mm³) = (m₂ - m₃) / V where V is the volume of the disc in mm³.

-

Solubility (Wsl): Wsl (µg/mm³) = (m₁ - m₃) / V

Signaling Pathways

The biological response to bone cement is often related to the release of particulate debris and leachable monomers. While specific studies on the signaling pathways activated by this compound® are limited, the general response to PMMA particles is well-documented and involves the activation of macrophages.

Wear particles from the cement mantle can be phagocytosed by macrophages, triggering an inflammatory cascade. This process is a key factor in the development of aseptic loosening of orthopedic implants. The phagocytosis of particles leads to the activation of intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.

Activation of NF-κB results in the upregulation and secretion of pro-inflammatory cytokines, including:

-

Interleukin-1β (IL-1β): A potent stimulator of bone resorption.

-

Interleukin-6 (IL-6): Plays a role in both inflammation and osteoclastogenesis.

-

Tumor Necrosis Factor-α (TNF-α): A key cytokine in the inflammatory response that also promotes bone resorption.

These cytokines can then act on osteoblasts and osteoclast precursors, leading to increased bone resorption at the implant-bone interface, which can contribute to implant loosening.

References

Boneloc™ Bone Cement: A Technical Deep-Dive into its Original Formulation, Properties, and Performance

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the original formulation of Boneloc™ bone cement, a material that, despite its initial promise of a lower curing temperature, ultimately demonstrated significant clinical challenges. This document delves into its chemical composition, mechanical and thermal properties, and the experimental methodologies used to characterize it, offering valuable insights for researchers, scientists, and professionals involved in the development of new biomaterials.

This compound was introduced as a two-component (powder and liquid) self-curing system with the primary objective of reducing the exothermic polymerization temperature to minimize thermal damage to surrounding bone tissue.[1] However, this alteration in its chemical makeup led to unforeseen consequences on its mechanical properties, resulting in a high rate of early aseptic loosening and eventual withdrawal from the market.[2][3]

Chemical Composition

The defining feature of this compound's formulation was the significant reduction of methyl methacrylate (MMA) in the liquid monomer, replacing it with higher molecular weight methacrylates. This was a deliberate strategy to lower the heat generated during polymerization.[4][5] The detailed composition of the liquid and powder components, in comparison to the conventional Palacos® R cement, is presented below.

Table 1: Composition of this compound™ and Palacos® R Bone Cements

| Component | This compound™ | Palacos® R |

| Liquid Monomer | ||

| Methyl Methacrylate (MMA) | 50% | 97.8% |

| n-Decyl Methacrylate (DMA) | 30% | - |

| Isobornyl Methacrylate (IBMA) | 20% | - |

| N,N-dimethyl-p-toluidine (DMPT) | 0.5% | ~2.1% |

| Dihydroxy-propyl-p-toluidine (DHPPT) | 1.0% | - |

| Powder | ||

| Methyl-butyl-methacrylate-polymer | 90% | - |

| Methylmethacrylate-methylacrylate polymer | - | 84.5% |

| Zirconium Dioxide (ZrO₂) | 10% | 15% |

| Sources:[6][7] |

Experimental Protocols and Key Findings

The evaluation of this compound™ involved a series of in-vitro and in-vivo experiments to characterize its mechanical, thermal, and clinical performance.

Mechanical Properties Testing

Comparative studies revealed that this compound™ possessed inferior mechanical properties compared to conventional PMMA cements, a factor largely attributed to its high clinical failure rate.[4][6][8]

Experimental Protocol:

While the specific, detailed protocols for the testing of this compound are not exhaustively documented in all publications, the general methodologies align with the standards for acrylic bone cements, such as ISO 5833.[4][6] Key tests included:

-

Tensile Strength and Elastic Modulus: These properties were determined using standard mechanical testing machines. The reduced tensile strength and elastic modulus of this compound were significant findings.[6]

-

Shear Strength: The adhesion to stainless steel and bone was evaluated, with results showing no significant difference between this compound™ and Palacos®.[4]

Table 2: Mechanical and Thermal Properties of this compound™ vs. Palacos® R

| Property | This compound™ | Palacos® R |

| Tensile Strength (MPa) | 15.2 | 33.4 |

| Young's Elastic Modulus | 426 | 579 |

| Curing Temperature (°C) | Lower by 23°C | Higher |

| Glass Transition Temperature (°C) | Lower by 45°C | Higher |

| Source:[6] |

In-Vivo Polymerization Exotherm Measurement

A key design feature of this compound™ was its lower heat of polymerization. This was evaluated in a clinical setting to understand its thermal behavior in a real-world surgical environment.

Experimental Protocol:

An in-vivo study measured the polymerization temperature at the bone-cement interface in the acetabulum during total hip arthroplasty in 10 patients (11 hips).[4][9]

-

Patient Population: 10 patients undergoing total hip arthroplasty for primary arthrosis.[9]

-

Cement Preparation: this compound™ cement was precooled to +8°C before mixing.[9]

-

Temperature Measurement: A 2 mm Ni-Cr-Ni thermocouple connected to a digital thermometer (Tsurunga 3527) with an accuracy of 0.1°C and a response time of 0.5 seconds was used.[9]

-

Thermocouple Placement: The thermocouple was inserted into a 2 mm hole in the peripheral bony rim of the acetabulum, with the tip flush with the prepared bony surface.[9]

-

Data Recording: Temperature was recorded following the application of the cement using a pressurization technique.[9]

Key Findings:

The study confirmed the lower polymerization exotherm of this compound™ in a clinical setting.

-

The temperature rise began at an average of 7 minutes after the start of mixing.[9]

-

The maximum temperature reached was an average of 41°C (range: 38-48°C) after an average of 11 minutes.[9]

-

In 10 of the 11 cases, the maximum temperature remained below 43°C.[9]

References

- 1. Temperature measurement during polymerization of bone cement in percutaneous vertebroplasty: an in vivo study in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound bone-cement: experience in hip arthroplasty during a 3-year period - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative analysis of monomer vapor release from two-solution bone cement by using a novel FTIR technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Low polymerization temperature with this compound®:In vivo measurements in 11 hip replacements | Acta Orthopaedica [actaorthop.org]

- 5. mti.mt-intl.ro [mti.mt-intl.ro]

- 6. tandfonline.com [tandfonline.com]

- 7. Evaluation of this compound®: Chemical and mechanical properties, and a randomized clinical study of 30 total hip arthroplasties | Acta Orthopaedica [actaorthop.org]

- 8. researchgate.net [researchgate.net]

- 9. actaorthop.org [actaorthop.org]

Boneloc Bone Cement: A Technical History and Developmental Analysis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Boneloc bone cement was introduced in the early 1990s as a novel acrylic bone cement for the fixation of orthopedic implants.[1][2] Developed with the aim of addressing some of the perceived shortcomings of conventional polymethyl methacrylate (PMMA) cements, such as high polymerization exotherm and monomer leakage, this compound featured a modified chemical composition.[3][4] However, despite these initial promising characteristics, this compound was withdrawn from the market in 1995 due to high rates of early aseptic loosening and clinical failure.[5][6] This technical guide provides a comprehensive overview of the history, development, material properties, and eventual clinical failure of this compound bone cement, offering valuable insights for researchers, scientists, and professionals involved in the development of next-generation biomaterials.

Chemical Composition

This compound's formulation differed from traditional PMMA cements in both its liquid monomer and powder polymer components. The intention behind these modifications was to reduce the exothermic reaction during polymerization and to improve the biocompatibility of the cement.[3][4]

Table 1: Composition of this compound vs. Conventional PMMA Bone Cement (Palacos® R)

| Component | This compound | Palacos® R (Conventional PMMA) |

| Powder | ||

| Polymer | Methylmethacrylate-butylmethacrylate copolymer | Polymethyl methacrylate |

| Initiator | Benzoyl Peroxide | Benzoyl Peroxide |

| Radiopacifier | Zirconium dioxide | Zirconium dioxide |

| Liquid | ||

| Monomer | n-decyl-methacrylate/isobornyl methacrylate and Methylmethacrylate | Methylmethacrylate |

| Accelerator | N,N-dimethyl-p-toluidine and Dihydroxy-propyl-p-toluidine | N,N-dimethyl-p-toluidine |

| Stabilizer | Hydroquinone | Hydroquinone |

Source: Abdel-Kader et al., 2001

Material Properties: A Comparative Analysis

The alterations in this compound's chemical composition resulted in significantly different mechanical and thermal properties compared to conventional PMMA cements like Palacos®. While some of these properties were initially considered advantageous, they ultimately contributed to the cement's clinical failure.

Mechanical Properties

Independent laboratory studies revealed that this compound possessed inferior mechanical properties compared to Palacos® R, a widely used conventional bone cement. Specifically, this compound exhibited reduced tensile strength and a lower modulus of elasticity.[7] Another study investigating the tensile and fatigue characteristics of ten commercial bone cements found that this compound demonstrated the lowest cycles to failure in fatigue testing.[8]

Table 2: Comparative Mechanical Properties of this compound and Palacos® R

| Property | This compound | Palacos® R |

| Compressive Strength (MPa) | 70 - 90 | 90 - 110 |

| Tensile Strength | Reduced compared to Palacos® R | Higher than this compound |

| Modulus of Elasticity | Lowest among tested cements | Higher than this compound |

| Fatigue Life (Cycles to Failure) | Lowest among tested cements | High |

Source: Compiled from various sources, including Thanner et al. (1995) and Harper & Bonfield (2000).[7][8]

Thermal Properties

One of the intended benefits of this compound's formulation was a lower polymerization temperature. In vivo studies confirmed that the maximum temperature at the bone-cement interface during total hip replacement with this compound was significantly lower than that observed with conventional PMMA cements.[3][9] In one study, 10 out of 11 cases had a maximum temperature below 43°C.[3]

Table 3: In Vivo Polymerization Temperature

| Cement | Maximum Temperature at Bone-Cement Interface (°C) |

| This compound | Below 43°C in most cases |

| Conventional PMMA (e.g., Palacos®) | Can exceed 70°C |

Source: Wykman and Sandersjöö, 1995.[3]

Experimental Protocols

The evaluation of this compound bone cement involved a range of standard and advanced experimental methodologies to characterize its properties and clinical performance.

Mechanical Testing

The mechanical properties of this compound were assessed according to the guidelines of the International Organization for Standardization (ISO) 5833, "Implants for surgery — Acrylic resin cements".[4]

-

Compressive Strength Test: Cylindrical specimens of cured cement are subjected to a compressive load at a constant rate of displacement until failure. The compressive strength is calculated as the maximum load sustained by the specimen divided by its cross-sectional area.

-

Tensile Strength Test: Dumbbell-shaped specimens are subjected to a tensile load at a constant rate of displacement until fracture. The ultimate tensile strength is the maximum stress the specimen can withstand.

-

Fatigue Testing: Specimens are subjected to cyclic loading (tension-tension or tension-compression) at a specific stress level and frequency until failure occurs. The number of cycles to failure is recorded as the fatigue life.

Radiostereometric Analysis (RSA)

RSA is a high-precision radiographic technique used to measure the three-dimensional migration and wear of implants in vivo.[10][11] Several clinical studies utilized RSA to evaluate the performance of this compound-cemented prostheses.[5][12]

General RSA Protocol:

-

Marker Implantation: During the arthroplasty procedure, small, inert tantalum markers (beads) are inserted into the bone surrounding the implant and, if possible, into the implant itself.

-

Stereo Radiography: At specified follow-up intervals, two simultaneous radiographs of the joint are taken from different angles using a specialized calibration cage with fiducial markers.

-

Image Analysis: The three-dimensional coordinates of the bone and implant markers are determined from the stereo radiographs using specialized software.

-

Migration Calculation: By comparing the relative positions of the bone and implant markers over time, the precise three-dimensional translation and rotation (micromotion) of the implant can be calculated with high accuracy.

Clinical Performance and Failure Analysis

Despite the theoretical advantages of its modified formulation, clinical studies consistently demonstrated the inferior performance of this compound bone cement, leading to its eventual withdrawal from the market.

High Failure Rates

Numerous clinical investigations reported unacceptably high rates of early aseptic loosening and revision surgery in patients with prostheses cemented with this compound.[1][6] Studies on both total hip and total knee arthroplasties revealed significantly greater implant migration, subsidence, and lift-off compared to prostheses fixed with conventional cements like Palacos®.[5][12] One study on total hip arthroplasty reported that 57% of cases required revision for aseptic loosening at a 9-year follow-up.

Mechanism of Failure

The primary cause of this compound's failure is attributed to its inferior mechanical properties, particularly its low tensile strength, low modulus of elasticity, and poor fatigue resistance.[7][8] The reduced mechanical strength of the cement mantle led to early fracture and fragmentation, resulting in a loss of implant fixation and subsequent aseptic loosening.

The process of aseptic loosening is a complex biological cascade initiated by the generation of wear debris from the implant and cement. These microscopic particles trigger a chronic inflammatory response at the bone-implant interface.

Caption: Logical flow of this compound's failure mechanism.

Signaling Pathways in Aseptic Loosening

The biological response to wear debris involves a complex interplay of various cell types and signaling molecules. Macrophages play a central role in initiating and perpetuating the inflammatory cascade that leads to periprosthetic bone loss.

Upon phagocytosing wear particles, macrophages become activated and release a cocktail of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), and Interleukin-6 (IL-6).[13][14] This activation is mediated through pattern recognition receptors, such as Toll-like receptors (TLRs), which trigger downstream signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][13]

The released cytokines act on various cells in the local environment. They promote the differentiation and activation of osteoclasts, the primary bone-resorbing cells, through the RANKL/RANK/OPG signaling axis.[13] This sustained inflammatory environment and increased osteoclastic activity lead to progressive bone resorption at the implant interface, ultimately resulting in aseptic loosening.

References

- 1. ors.org [ors.org]

- 2. researchgate.net [researchgate.net]

- 3. Low polymerization temperature with this compound®:In vivo measurements in 11 hip replacements | Acta Orthopaedica [actaorthop.org]

- 4. mti.mt-intl.ro [mti.mt-intl.ro]

- 5. Inferior performance of this compound bone cement in total knee arthroplasty: a prospective randomized study comparing this compound with Palacos using radiostereometry (RSA) in 19 patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation of this compound®: Chemical and mechanical properties, and a randomized clinical study of 30 total hip arthroplasties | Acta Orthopaedica [actaorthop.org]

- 8. Tensile characteristics of ten commercial acrylic bone cements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Radiostereometry of hip prostheses. Review of methodology and clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Radiostereometric Analysis: The Hip - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inferior performance of this compound® bone cement in total knee arthroplasty: A prospective randomized study comparing this compound® with Palacos® using radiostereometry (RSA) in 19 patients | Acta Orthopaedica [actaorthop.org]

- 12. mdpi.com [mdpi.com]

- 13. Frontiers | The Mechanisms Underlying the Biological Response to Wear Debris in Periprosthetic Inflammation [frontiersin.org]

- 14. The Central Role of Wear Debris in Periprosthetic Osteolysis - PMC [pmc.ncbi.nlm.nih.gov]

Boneloc® Cement: A Technical and Safety Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Composition

Boneloc® had a distinct chemical composition compared to conventional PMMA bone cements of its time. The key differences lay in the copolymer and the accelerator used in its formulation.

Table 1: Composition of this compound® vs. Conventional PMMA Bone Cement [1]

| Component | This compound® | Conventional PMMA |

| Powder | ||

| Copolymer | Methylmethacrylate-n-decylmethacrylate-isobornylmethacrylate | Polymethyl Methacrylate |

| Initiator | Benzoyl Peroxide, 0.5% | Benzoyl Peroxide, 1.0% |

| Radiopacifier | Barium Sulfate, 10% | Barium Sulfate, 10% |

| Liquid | ||

| Monomer | Methylmethacrylate | Methylmethacrylate |

| Accelerator | N,N-dimethyl-p-toluidine, 2.1%; Dihydroxypropyl-p-toluidine, 0.9% | N,N-dimethyl-p-toluidine, 0.5% |

| Stabilizer | Hydroquinone, 25 ppm | Hydroquinone, 75 ppm |

Material Properties and Safety Data

While a specific MSDS for this compound® is unavailable, the safety considerations are similar to other PMMA-based bone cements. The primary components, methylmethacrylate (liquid monomer) and polymethyl methacrylate (powder polymer), present specific hazards.

General Safety Information for Acrylic Bone Cements:

-

Hazards Identification: The liquid monomer is flammable and can cause skin, eye, and respiratory irritation.[7] The powder is a dust irritant. Upon mixing, the polymerization reaction is exothermic, generating significant heat.

-

First Aid Measures:

-

Inhalation: Move to fresh air.

-

Skin Contact: Wash with soap and water.

-

Eye Contact: Rinse with copious amounts of water.

-

Ingestion: Do not induce vomiting; seek medical attention.

-

-

Handling and Storage: Store in a cool, well-ventilated area away from ignition sources.[8] Use in a well-ventilated operating room to minimize exposure to monomer fumes.

-

Personal Protective Equipment: Wear appropriate gloves, eye protection, and respiratory protection when handling the components.

Mechanical Properties

Clinical failures of this compound® were largely attributed to its inferior mechanical properties compared to standard PMMA cements.[1][2]

Table 2: Comparative Mechanical Properties of this compound® and Palacos® R Cement

| Property | This compound® | Palacos® R |

| Tensile Strength (MPa) | 35.8 | 44.5 |

| Elastic Modulus (GPa) | 1.84 | 2.37 |

| Fracture Toughness (MNm⁻³/²) | 1.29 | 1.63 |

| Curing Temperature (°C) | 43 (in vivo at bone-cement interface) | Higher than this compound |

| Glass Transition Temperature (°C) | 88 | 110 |

Data compiled from multiple sources which may have used slightly different testing methodologies.

Experimental Protocols

The evaluation of this compound® involved various in-vitro and in-vivo experimental methodologies.

Mechanical Testing

Objective: To determine the tensile strength, elastic modulus, and fracture toughness of the cured cement.

Methodology:

-

Specimen Preparation: Cement components were mixed according to manufacturer's instructions, typically under vacuum to reduce porosity. The mixed cement was then placed into standardized molds (e.g., dumbbell-shaped for tensile testing) and allowed to cure at a controlled temperature and humidity for a specified period (e.g., 24 hours at 37°C).

-

Tensile Testing: Cured specimens were subjected to a uniaxial tensile load at a constant crosshead speed until failure using a materials testing machine. Stress and strain were recorded to calculate the tensile strength and elastic modulus.

-

Fracture Toughness Testing: Notched specimens were subjected to a bending load, and the critical stress intensity factor (KIC) was calculated based on the load at fracture and the specimen geometry.

Monomer Elution Analysis

Objective: To quantify the amount of unreacted monomer released from the cured cement over time.

Methodology:

-

Cured cement samples of known surface area and mass were immersed in a solvent such as methanol or a buffered aqueous solution.

-

The immersion medium was sampled at regular intervals.

-

The concentration of eluted methylmethacrylate (MMA) and other monomers in the samples was quantified using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Cytotoxicity Assays

Objective: To assess the in-vitro biological response to the cement and its leachable components.

Methodology:

-

Extract Preparation: Cured cement samples were incubated in a cell culture medium for a defined period (e.g., 24 or 72 hours) to create an extract containing any leachable substances.

-

Cell Culture: A relevant cell line, such as human osteosarcoma cells (e.g., MG63) or fibroblasts, was cultured under standard conditions.

-

Exposure: The prepared extract was applied to the cultured cells.

-

Viability/Proliferation Assessment: Cell viability and proliferation were measured using assays such as:

-

MTT Assay: Measures the metabolic activity of viable cells.

-

Calcein AM/Ethidium Homodimer-1 Staining: Live cells fluoresce green (Calcein AM), while dead cells fluoresce red (EthD-1).

-

Hoechst Staining: A nuclear stain used to count the total number of cells.

-

Diagrams

Logical Relationship of this compound® Failure

Caption: Logical flow from chemical composition to clinical failure of this compound® cement.

General Experimental Workflow for Cytotoxicity Testing

Caption: A typical experimental workflow for assessing the cytotoxicity of bone cement.

Conclusion